Cas no 1804869-61-1 (5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid)

5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid
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- Inchi: 1S/C9H7F4NO3/c10-5-2-4(9(11,12)13)3(1-6(5)14)7(15)8(16)17/h1-2,7,15H,14H2,(H,16,17)
- InChI Key: UWRXVKRHPHVSQP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=CC=1C(C(=O)O)O)N)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 297
- XLogP3: 1.1
- Topological Polar Surface Area: 83.6
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023986-250mg |
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid |
1804869-61-1 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015023986-500mg |
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid |
1804869-61-1 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015023986-1g |
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid |
1804869-61-1 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid Related Literature
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on 5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid
Introduction to 5-Amino-4-fluoro-2-(trifluoromethyl)mandelic Acid (CAS No. 1804869-61-1) and Its Emerging Applications in Chemical Biology
5-Amino-4-fluoro-2-(trifluoromethyl)mandelic acid, identified by the chemical identifier CAS No. 1804869-61-1, is a fluorinated mandelic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its structural motif of an amino group at the 5-position, a fluorine atom at the 4-position, and a trifluoromethyl group at the 2-position, exhibits unique physicochemical properties that make it a promising candidate for various biological and medicinal applications.
The structural features of 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid contribute to its distinct reactivity and binding affinity, which are critical for its potential use in drug design and development. The presence of fluorine atoms, particularly the electron-withdrawing trifluoromethyl group, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for optimizing pharmacokinetic profiles. Additionally, the amino group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. The fluorine atom can influence the electronic properties of a molecule, leading to improved binding affinity and selectivity. For instance, studies have demonstrated that fluorine substitution can enhance the potency of drug candidates by increasing their interaction with target proteins or enzymes. This phenomenon has been particularly well-documented in kinase inhibitors and antiviral agents, where fluorinated analogs often exhibit superior pharmacological properties.
The mandelic acid backbone of 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid is also noteworthy for its biological significance. Mandelic acid derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural similarity to natural amino acids allows these compounds to interact with biological systems in a manner that is both predictable and tunable. This has led to their exploration as leads for new therapeutic agents targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery of novel derivatives of 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid. These tools enable researchers to predict the binding modes of the compound with biological targets with high accuracy, facilitating the rational design of next-generation drugs. For example, virtual screening techniques have been used to identify fluorinated mandelic acid derivatives that exhibit potent inhibitory activity against specific enzymes implicated in cancer progression.
The synthesis of 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated substituents requires careful optimization of reaction conditions to ensure high yields and purity. However, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have made it increasingly feasible to construct complex fluorinated molecules efficiently.
In addition to its potential as a drug lead, 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid has found applications in biochemical research as a probe for understanding enzyme mechanisms. Its unique structural features allow it to serve as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways and disease-related biochemistry. Such studies are crucial for developing targeted therapies that modulate enzymatic activity in vivo.
The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the methods employed to elucidate the structure and conformational dynamics of 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid derivatives. These techniques not only aid in confirming molecular identity but also provide valuable information for structure-activity relationship (SAR) studies.
From a therapeutic perspective, 5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid holds promise as a precursor for developing treatments against emerging infectious diseases and chronic conditions. The ability to modify its core structure allows researchers to fine-tune its pharmacological properties for specific indications. For instance, derivatives of this compound have been investigated for their potential antiviral effects against RNA viruses by interfering with viral replication or entry into host cells.
The impact of CAS No. 1804869-61-1 on medicinal chemistry extends beyond isolated examples; it represents a class of compounds that exemplify how structural innovation can lead to breakthroughs in drug discovery. By leveraging its unique chemical features, scientists continue to explore new avenues for therapeutic intervention across multiple disease areas.
In conclusion,5-amino-4-fluoro-2-(trifluoromethyl)mandelic acid is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its structural attributes enable diverse applications ranging from drug development to biochemical investigations. As research progresses,this compound will likely continue to inspire novel discoveries,underscoring its importance as a key player in modern medicinal chemistry。
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